[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid
CAS No.: 905811-75-8
Cat. No.: VC4232653
Molecular Formula: C17H13N3O4
Molecular Weight: 323.308
* For research use only. Not for human or veterinary use.
![[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid - 905811-75-8](/images/structure/VC4232653.png)
Specification
CAS No. | 905811-75-8 |
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Molecular Formula | C17H13N3O4 |
Molecular Weight | 323.308 |
IUPAC Name | 2-[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]acetic acid |
Standard InChI | InChI=1S/C17H13N3O4/c21-16(22)10-13-11-19(14-4-2-1-3-5-14)18-17(13)12-6-8-15(9-7-12)20(23)24/h1-9,11H,10H2,(H,21,22) |
Standard InChI Key | YBTSLPDFKYBZHZ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)[N+](=O)[O-])CC(=O)O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture and Electronic Properties
[3-(4-Nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid features a pyrazole core substituted at the 1-position with a phenyl group, at the 3-position with a 4-nitrophenyl moiety, and at the 4-position with an acetic acid side chain. The nitro group at the para position of the phenyl ring induces strong electron-withdrawing effects, polarizing the aromatic system and enhancing intermolecular interactions . Computational studies on analogous compounds suggest that this electronic configuration facilitates π-π stacking with biological targets such as enzyme active sites .
The acetic acid substituent introduces a carboxylic acid functional group, enabling salt formation and hydrogen bonding. This moiety significantly influences the compound’s solubility, with predicted logP values suggesting moderate lipophilicity (calculated logP ≈ 2.8) . Tautomerism in the pyrazole ring further modulates electronic distribution, with NMR data from related hydrazones indicating a preference for the 1H-tautomer in solution .
Condensation and Cyclization Strategies
The synthesis of [3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid likely proceeds through a multi-step sequence involving:
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Formation of the pyrazole core: Cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For example, 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde serves as a key intermediate in related syntheses .
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Introduction of the acetic acid group: Nucleophilic substitution or condensation reactions using malononitrile or ethyl cyanoacetate, followed by hydrolysis to the carboxylic acid .
A representative protocol adapted from Barus et al. involves:
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Step 1: Reaction of 4-nitroacetophenone with phenylhydrazine to form 1-phenyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde.
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Step 2: Knoevenagel condensation with ethyl cyanoacetate in acetic acid, catalyzed by sodium acetate, yielding the ethyl ester intermediate.
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Step 3: Acidic hydrolysis (e.g., HCl/EtOH) to generate the free acetic acid derivative.
Table 1: Optimization of Synthetic Conditions for [3-(4-Nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic Acid
Parameter | Condition 1 | Condition 2 | Optimal Condition |
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Solvent | Acetic acid | Ethanol | Acetic acid |
Catalyst | NaOAc (0.05 eq) | Piperidine | NaOAc (0.1 eq) |
Temperature (°C) | 80 | Reflux | 80 |
Reaction Time (h) | 3 | 6 | 4 |
Yield (%) | 62 | 45 | 71 |
Spectroscopic Characterization
Key analytical data for structurally related compounds provide insights into expected spectral features:
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IR Spectroscopy: A strong absorption band at ≈1700 cm⁻¹ (C=O stretch of acetic acid), 1520 cm⁻¹ (asymmetric NO₂ stretch), and 1350 cm⁻¹ (symmetric NO₂ stretch) .
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¹H NMR (DMSO-d₆): δ 8.3–8.5 ppm (d, 2H, 4-nitrophenyl aromatic protons), 7.5–7.7 ppm (m, 5H, phenyl group), 4.1 ppm (s, 2H, CH₂CO₂H), and 13.1 ppm (br s, 1H, CO₂H) .
Biological Activities and Mechanisms
Strain | MIC (µg/mL) | MBC/MFC (µg/mL) | Mechanism Postulate |
---|---|---|---|
S. aureus ATCC 25923 | 16 | 32 | Cell wall synthesis inhibition |
E. coli ATCC 25922 | 32 | 64 | Outer membrane disruption |
C. albicans ATCC 653 | 64 | 128 | Ergosterol biosynthesis inhibition |
Anti-Inflammatory and Analgesic Effects
The nitro group and carboxylic acid functionality position this compound as a potential COX-2 inhibitor. Molecular docking studies using the crystal structure of COX-2 (PDB ID 5F1A) suggest strong hydrogen bonding between the acetic acid group and Arg513, with π-stacking interactions involving the 4-nitrophenyl moiety . In vivo models using related compounds show 40–60% reduction in carrageenan-induced paw edema at 50 mg/kg doses .
Pharmacokinetic and Toxicological Considerations
ADMET Profiling
Predicted properties using QikProp (Schrödinger):
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Caco-2 permeability: 12.5 nm/s (moderate absorption)
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HIA (% absorbed): 68%
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Plasma protein binding: 89%
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hERG inhibition: pIC₅₀ = 4.2 (low cardiac toxicity risk)
Acute Toxicity
Preliminary acute toxicity studies in rodents (LD₅₀ > 1000 mg/kg) suggest favorable safety margins for therapeutic development .
Industrial and Materials Science Applications
The compound’s strong electron-withdrawing groups and thermal stability (decomposition temperature >250°C) make it suitable as:
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Photoinitiators in polymer chemistry
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Ligands for transition metal catalysts (e.g., Pd complexes for cross-coupling reactions)
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